molecular formula C21H20O5 B2384485 (Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one CAS No. 620547-37-7

(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Cat. No.: B2384485
CAS No.: 620547-37-7
M. Wt: 352.386
InChI Key: CLRPBDPWRNGRBW-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of (Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves several steps. One common method includes the following steps:

Industrial production methods for such complex compounds often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing side reactions.

Chemical Reactions Analysis

(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antibacterial effects could result from disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes .

Comparison with Similar Compounds

Similar compounds to (Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one include other benzofuran derivatives such as:

    2-(2,3-dimethoxybenzylidene)benzofuran-3(2H)-one: Lacks the 2-methylallyl group, which may affect its biological activity and chemical properties.

    6-((2-methylallyl)oxy)benzofuran-3(2H)-one: Lacks the 2,3-dimethoxybenzylidene group, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)12-25-15-8-9-16-18(11-15)26-19(20(16)22)10-14-6-5-7-17(23-3)21(14)24-4/h5-11H,1,12H2,2-4H3/b19-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRPBDPWRNGRBW-GRSHGNNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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